7-Desmethoxy-7-fluoro Elvitegravir
Overview
Description
7-Desmethoxy-7-fluoro Elvitegravir (7-DMF-EVG) is an antiretroviral drug used to treat HIV infection. It belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). 7-DMF-EVG works by blocking the action of the HIV-1 enzyme reverse transcriptase, which is responsible for the replication of the virus. 7-DMF-EVG has been approved for use in combination with other antiretroviral drugs in the United States and Europe.
Scientific Research Applications
HIV Treatment and Management
7-Desmethoxy-7-fluoro Elvitegravir is primarily recognized for its role as an HIV integrase inhibitor . It operates by obstructing the integration of viral DNA into the host cell genome, which is a critical step in the HIV replication cycle. This compound is metabolized via cytochrome P450 (CYP)3A4, with minor pathways including glucuronidation and oxidative metabolism . Its efficacy in treating HIV infection has been demonstrated in clinical trials, showing excellent virological responses and minimal toxicities .
Pharmacokinetics and Drug Delivery
Research has explored the use of 7-Desmethoxy-7-fluoro Elvitegravir in nanoformulations to enhance drug delivery across the blood-brain barrier (BBB) . This is particularly significant for treating HIV-1-associated neurocognitive disorders (HAND), as conventional antiretroviral drugs often fail to reach therapeutic levels in the brain due to the BBB .
Biochemical Pathway Analysis
In biochemistry, the compound’s interaction with enzymes like cytochrome P450 is of interest. Understanding its metabolic pathways can inform the development of other drugs and therapeutic strategies, especially concerning drug-drug interactions and the management of HIV treatment regimens .
Molecular Biology Research
7-Desmethoxy-7-fluoro Elvitegravir’s role in molecular biology is tied to its impact on the HIV lifecycle. Studies have focused on its ability to inhibit the replication of HIV-1 clinical isolates with various antiretroviral drug mutations, showcasing its potent anti-HIV-1 activity .
Organic Chemistry Synthesis
The synthesis of 7-Desmethoxy-7-fluoro Elvitegravir and its derivatives is a topic of interest in organic chemistry. Researchers have synthesized several series of related compounds to study their inhibitory anti-HIV-1 activity, highlighting the potential of these molecules in integrase inhibition .
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the quantification of 7-Desmethoxy-7-fluoro Elvitegravir in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. Techniques like LC-MS/MS are employed to determine the concentration of this compound in plasma, aiding in the understanding of its pharmacological profile .
properties
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMVXGKCDWQKOQ-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730258 | |
Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(3-chloro-2-fluorobenzyl)-7-fluoro-1-(1-hydroxy-3-methylbutan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
869893-92-5 | |
Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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